molecular formula C6H4F6S B1340241 2-Fluorophenylsulfur Pentafluoride CAS No. 864230-02-4

2-Fluorophenylsulfur Pentafluoride

Cat. No. B1340241
M. Wt: 222.15 g/mol
InChI Key: MHUHQWYOEMJKBC-UHFFFAOYSA-N
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Description

The research on sulfur(VI) fluoride compounds is an expanding field due to their potential applications in various industries, including pharmaceuticals and polymer engineering. These compounds are known for their unique reactivity and the ability to introduce fluorine atoms into other molecules, which can significantly alter the physical and chemical properties of these molecules.

Synthesis Analysis

The synthesis of sulfur(VI) fluoride compounds involves the use of fluorinating agents that can introduce fluorine atoms into organic molecules. For instance, the paper titled "Discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent with high thermal stability as well as unusual resistance to aqueous hydrolysis, and its diverse fluorination capabilities including deoxofluoro-arylsulfinylation with high stereoselectivity" discusses a novel fluorinating agent, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (1k), which exhibits high thermal stability and resistance to hydrolysis. This agent is capable of converting various functional groups to their fluorinated counterparts with high yields and stereoselectivity .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their reactivity and stability. For example, the molecular structure of fluoromethyl-2,4,6-trinitrophenylsulfonate has been determined through single-crystal X-ray diffraction studies, as mentioned in the paper "Fluoromethyl-2,4,6-trinitrophenylsulfonate: A New Electrophilic Monofluoromethylating Reagent." The solid-state structure of this compound provides insights into its reactivity as an electrophilic monofluoromethylating agent .

Chemical Reactions Analysis

Sulfur(VI) fluoride compounds participate in a variety of chemical reactions. The bifluoride-catalyzed sulfur(VI) fluoride exchange (SuFEx) reaction is one such example, which is used for the synthesis of polysulfates and polysulfonates with exceptional mechanical properties. This reaction is catalyzed by bifluoride salts and allows for the preparation of high molecular weight polymers with narrow polydispersity, as detailed in the paper "Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates" .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur(VI) fluoride compounds are influenced by their molecular structures and the presence of fluorine atoms. Trifluoromethanesulfonyl hypofluorite, for instance, is a compound with a melting point of -87°C and an extrapolated boiling point of 0°C. Its reactivity includes hydrolysis in base to yield a mixture of gases and the thermal decomposition in the presence of CsF to yield various fluorinated products, as described in the paper "Trifluoromethanesulfonyl hypofluorite, a hitherto unknown fluoroxy compound" .

Scientific Research Applications

Arylsulfur Pentafluorides as Fluorinating Agents

Arylsulfur chlorotetrafluorides, including phenylsulfur chlorotetrafluoride, are valuable as deoxo- and dethioxo-fluorinating agents. They are used for the in situ preparation of reactive arylsulfur trifluorides. These trifluorides can fluorinate a variety of substrates such as alcohols, aldehydes, ketones, and carboxylic acids to produce organofluoro compounds. This process is integral to the production of industrially significant arylsulfur pentafluorides, including 2-Fluorophenylsulfur Pentafluoride (Umemoto & Singh, 2012).

Industrial and Material Applications

Arylsulfur pentafluorides like 2-Fluorophenylsulfur Pentafluoride have garnered interest in areas such as pharmaceuticals, agrochemicals, and material sciences. Their high electronegativity and lipophilicity, attributed to the stable SF5 group, make them desirable for these applications. This research outlines a practical method for their production, promising broader applications in these fields (Umemoto, Garrick, & Saito, 2012).

Synthesis and Characterization Techniques

Techniques for synthesizing arylsulfur pentafluorides, including 2-Fluorophenylsulfur Pentafluoride, involve steps such as oxidative fluorination and Cl-F exchange reactions. These processes are critical for creating SF5-functionalized heterocycles, which have various applications in chemical synthesis and material science (Cui et al., 2017).

Applications in Fluorine Chemistry

The role of arylsulfur pentafluorides in fluorine chemistry, including the development of new fluorination reagents and methods, is significant. Their usage facilitates advancements in the field, particularly in the synthesis of fluorinated compounds which are essential in various industrial applications (Umemoto, 2014).

Safety And Hazards

2-Fluorophenylsulfur Pentafluoride is classified as a flammable liquid and vapor. It can cause skin and eye irritation. In case of fire, dry sand, dry chemical powder, or alcohol-resistant foam should be used for extinguishing . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

pentafluoro-(2-fluorophenyl)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F6S/c7-5-3-1-2-4-6(5)13(8,9,10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUHQWYOEMJKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80479194
Record name 2-Fluorophenylsulfur Pentafluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorophenylsulfur Pentafluoride

CAS RN

864230-02-4
Record name 2-Fluorophenylsulfur Pentafluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluorophenylsulfur Pentafluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
X Cui, J Cheng, C Li, Z Sun, K Li… - Energy & …, 2023 - Wiley Online Library
… For this purpose, a 2-fluorophenylsulfur pentafluoride (2-FSPF) was employed as an additive in carbonate-based electrolyte that can be decomposed electrochemically during battery …
Number of citations: 1 onlinelibrary.wiley.com
OS Kanishchev, WR Dolbier Jr - The Journal of Organic Chemistry, 2016 - ACS Publications
Generation of ortho-SF 5 -benzyne was achieved by a lithiation/elimination sequence starting from 2-fluoro-SF 5 -benzene. The highly reactive ortho-SF 5 -benzyne intermediate was …
Number of citations: 18 pubs.acs.org
T Jin, JS Chen, XC Chen, NW Li, L Yu - Next Energy, 2023 - Elsevier
… Dong’s group proposed a tip-inhibitor strategy by building polysulfide-rich interphases using 2-fluorophenylsulfur pentafluoride (2-FSPF) additive [59]. Specifically, the fluidity …
Number of citations: 0 www.sciencedirect.com
Y Fujiwara - Science “Summer” Seminar - tcichemicals.com
15 4-hydroxy tamoxifen, activates metabolite of drug for cancer treatment called tamoxifen, have 4-hydroxy group as well as resveratrol. However, all of bioactivities of resveratrol could …
Number of citations: 0 www.tcichemicals.com

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